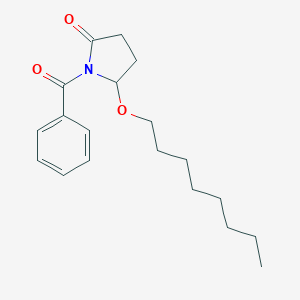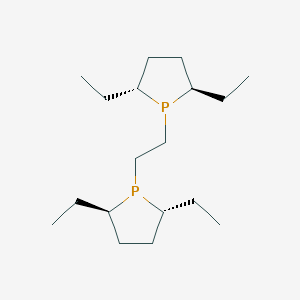
Tetrabutylammonium periodate
Descripción general
Descripción
Tetrabutylammonium periodate is a chemical compound with a myriad of applications in the synthesis of diverse organic and inorganic compounds . It is used in the synthesis of aryl nitroso derivatives and can also be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids .
Synthesis Analysis
Tetrabutylammonium periodate can be oxidized for the synthesis of aryl nitroso derivatives . It can also be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids . It has gained widespread recognition for its exceptional efficiency and selectivity in the conversion of alcohols to aldehydes or ketones and sulfides to sulfoxides .Chemical Reactions Analysis
Tetrabutylammonium periodate is an invaluable chemical compound with a myriad of applications in the synthesis of diverse organic and inorganic compounds . It can be oxidized for the synthesis of aryl nitroso derivatives . It can also be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids .Physical And Chemical Properties Analysis
Tetrabutylammonium periodate is a yellow crystalline powder . The decomposition temperature determined from the peak in the DTG curve is nearly constant for TBA-Br, and it decreases with the addition of Al2O3 for TBA-PF6 . The DTA curve of ionic salts with the addition of Al2O3 shows additional peaks, which indicates a change in the sample’s temperature at disorder or phase transitions .Aplicaciones Científicas De Investigación
Oxidation of Organic Compounds
Tetrabutylammonium periodate is able to oxidize various organic compounds. It can oxidize alcohols to their carbonyl compounds, α-hydroxy ketones to α-diketones, α-hydroxy carboxylic acids to the carbonyl compounds (accompanied with decarboxylation), thiols to disulfides, and thioethers to sulfoxides .
Catalyst in Organic Solvents
This compound can act as a catalyst in aprotic organic solvents such as CHCl3 and CH3CN in the presence of AlCl3 and BF3·Et2O .
Synthesis of Aryl Nitroso Derivatives
Tetrabutylammonium periodate can be used for the synthesis of aryl nitroso derivatives .
Formation of Ionic Liquids
It can also be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetrabutylammonium periodate is primarily used as an oxidizing agent in various chemical reactions . Its primary targets are organic compounds that can undergo oxidation reactions .
Mode of Action
Tetrabutylammonium periodate acts as an oxidizing agent, meaning it has the ability to accept electrons from other compounds during a chemical reaction . This electron transfer results in the oxidation of the target compound .
Biochemical Pathways
The exact biochemical pathways affected by tetrabutylammonium periodate can vary depending on the specific reaction and the compounds involved. It is generally involved in oxidation reactions, which can lead to changes in the structure and properties of the target compounds .
Result of Action
The result of tetrabutylammonium periodate’s action is the oxidation of the target compound . This can lead to various outcomes depending on the specific reaction, such as the synthesis of aryl nitroso derivatives or the formation of an ionic liquid for the synthesis of aromatic carboxylic acids .
Action Environment
The action of tetrabutylammonium periodate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . These factors can affect the rate and efficiency of the oxidation reactions in which tetrabutylammonium periodate is involved .
Propiedades
IUPAC Name |
tetrabutylazanium;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVXLMQALOZKES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65201-77-6 | |
| Record name | Tetrabutylammonium periodate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65201-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium periodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrabutylammonium periodate?
A1: The molecular formula of tetrabutylammonium periodate is C16H36IN1O4, and its molecular weight is 417.34 g/mol.
Q2: What spectroscopic data are available for tetrabutylammonium periodate?
A2: While the provided abstracts do not detail specific spectroscopic data, researchers frequently employ techniques like NMR, IR, and UV-Vis to characterize TBAPI and monitor reactions. [, , ]
Q3: In what solvents is tetrabutylammonium periodate typically soluble?
A3: TBAPI exhibits solubility in various aprotic organic solvents like chloroform (CHCl3) and acetonitrile (CH3CN). [, , , ]
Q4: Are there stability concerns when using tetrabutylammonium periodate?
A4: While generally stable, TBAPI can be moisture-sensitive. Storage under anhydrous conditions is recommended. [, ]
Q5: How does tetrabutylammonium periodate function as an oxidizing agent?
A5: TBAPI acts as a mild oxygen atom transfer agent, facilitating the oxidation of a variety of functional groups. [, , , , , ]
Q6: What are some common applications of tetrabutylammonium periodate in organic synthesis?
A6: TBAPI finds use in oxidizing:
- Alcohols to carbonyl compounds: [, ]
- α-Hydroxy ketones to α-diketones: []
- α-Hydroxy carboxylic acids to carbonyl compounds (with decarboxylation): []
- Thiols to disulfides: []
- Thioethers to sulfoxides: [, , , ]
- Thioamides to amides: [, ]
- Alkenes to epoxides: [, ]
- 1,4-Dihydropyridines to pyridines: []
- Benzylcarboxylic acid derivatives to carbonyl compounds: []
Q7: Does tetrabutylammonium periodate require catalysts for all oxidation reactions?
A7: While TBAPI can directly oxidize certain substrates, its effectiveness often increases in the presence of catalysts like Lewis acids (e.g., AlCl3, BF3·Et2O) or transition metal complexes (e.g., manganese porphyrins). [, , , , , ]
Q8: Can you provide an example of how tetrabutylammonium periodate is used in conjunction with a catalyst?
A8: In the epoxidation of alkenes, TBAPI serves as the oxidant, while manganese(III) porphyrins, often with imidazole as a co-catalyst, catalyze the reaction. This system enables highly selective epoxidation of unfunctionalized alkenes. [, ]
Q9: What influences the selectivity of tetrabutylammonium periodate in oxidation reactions?
A9: Selectivity is influenced by factors like:
- Substrate structure: Less bulky alkenes with electron-rich double bonds are more reactive in epoxidation. []
- Catalyst structure: In manganese porphyrin-catalyzed reactions, electron-withdrawing and bulky substituents on the porphyrin phenyl groups lower catalytic activity. []
- Axial ligands: The nature of anionic axial ligands in manganese porphyrins significantly impacts catalytic activity in decarboxylation reactions. []
- Additives: Imidazole and its derivatives enhance reactivity and selectivity in both epoxidation and decarboxylation reactions. [, ]
Q10: How is tetrabutylammonium periodate employed in the analysis of sulfur compounds in petroleum?
A10: TBAPI selectively oxidizes sulfides to sulfoxides, facilitating their separation and quantification. Techniques like potentiometric titration [] and positive-ion electrospray Fourier transform ion cyclotron resonance mass spectrometry (ESI FT-ICR MS) [, ] are then employed to analyze the oxidized products, providing insights into the sulfur compound distribution in petroleum samples.
Q11: Is there research on modifying the structure of tetrabutylammonium periodate to enhance its properties?
A11: While the provided abstracts do not directly address structural modifications of TBAPI, the use of cetyltrimethylammonium periodate as an alternative oxidant is mentioned, suggesting an interest in exploring structure-activity relationships. []
Q12: How can the stability of tetrabutylammonium periodate be enhanced?
A12: Storing TBAPI under anhydrous conditions and potentially developing formulations that minimize moisture exposure can improve its stability. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



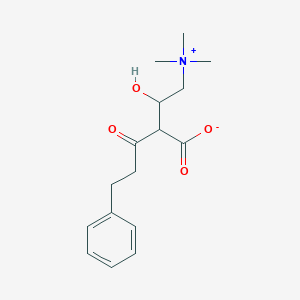


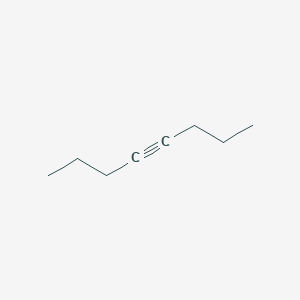
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
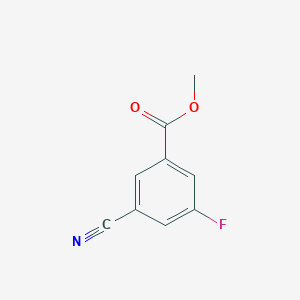

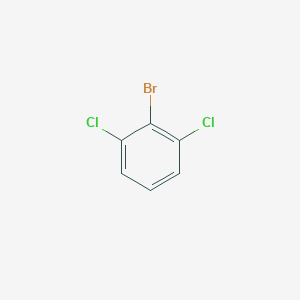
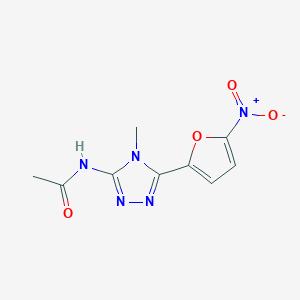

![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
